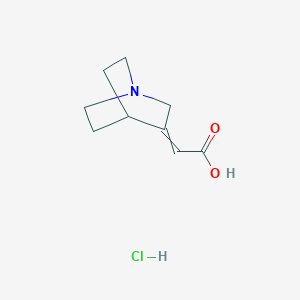
奎宁环-3-亚基乙酸盐酸盐
概述
描述
2-{1-azabicyclo[2.2.2]octan-3-ylidene}acetic acid hydrochloride is a chemical compound with a unique structure that makes it valuable in various scientific research fields.
科学研究应用
2-{1-azabicyclo[2.2.2]octan-3-ylidene}acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as surfactants and tonicity adjustors
生化分析
Biochemical Properties
Quinuclidin-3-ylidene acetic acid hydrochloride plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It is known to modulate the activity of muscarinic acetylcholine receptors, specifically the M3 muscarinic acetylcholine receptor and the M1 receptor . These interactions are essential for its function as a cycloplegic agent, surfactant, tonicity adjustor, and antioxidant. The compound’s ability to bind to these receptors and modulate their activity highlights its importance in biochemical research.
Cellular Effects
Quinuclidin-3-ylidene acetic acid hydrochloride exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with muscarinic acetylcholine receptors can lead to changes in intracellular calcium levels, affecting cellular responses such as muscle contraction and neurotransmitter release . Additionally, the compound’s antioxidant properties can protect cells from oxidative stress, thereby maintaining cellular integrity and function.
Molecular Mechanism
The molecular mechanism of action of quinuclidin-3-ylidene acetic acid hydrochloride involves its binding interactions with muscarinic acetylcholine receptors. By acting as a modulator of these receptors, the compound can either inhibit or activate their activity, depending on the specific receptor subtype and cellular context . This modulation can lead to changes in downstream signaling pathways, ultimately affecting gene expression and cellular responses. The compound’s ability to influence receptor activity underscores its potential as a therapeutic agent in various medical conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of quinuclidin-3-ylidene acetic acid hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity for extended periods under appropriate storage conditions . Prolonged exposure to environmental factors such as light and temperature can lead to degradation, reducing its efficacy. Understanding these temporal effects is essential for optimizing experimental conditions and ensuring reliable results.
Dosage Effects in Animal Models
The effects of quinuclidin-3-ylidene acetic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound can effectively modulate receptor activity without causing significant adverse effects . Higher doses may lead to toxicity and adverse reactions, highlighting the importance of dose optimization in preclinical studies. Researchers must carefully evaluate the dosage effects to determine the therapeutic window and minimize potential risks.
Metabolic Pathways
Quinuclidin-3-ylidene acetic acid hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interactions with muscarinic acetylcholine receptors can affect metabolic flux and metabolite levels, impacting cellular energy production and utilization . Understanding these metabolic pathways is crucial for elucidating the compound’s pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of quinuclidin-3-ylidene acetic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its activity and efficacy . The compound’s ability to cross cellular membranes and reach target sites is essential for its function as a modulator of muscarinic acetylcholine receptors.
Subcellular Localization
Quinuclidin-3-ylidene acetic acid hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its interactions with muscarinic acetylcholine receptors and other biomolecules, ultimately influencing cellular responses and therapeutic outcomes.
准备方法
The synthesis of 2-{1-azabicyclo[2.2.2]octan-3-ylidene}acetic acid hydrochloride typically involves the reaction of quinuclidine with acetic acid derivatives under specific conditions. The industrial production methods may vary, but they generally include the use of catalysts and controlled reaction environments to ensure high yield and purity .
化学反应分析
2-{1-azabicyclo[2.2.2]octan-3-ylidene}acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
作用机制
The mechanism of action of 2-{1-azabicyclo[2.2.2]octan-3-ylidene}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a modulator of muscarinic acetylcholine receptors, particularly the M3 and M1 receptors. This interaction leads to various physiological effects, such as the regulation of muscle tone and the enhancement of memory function .
相似化合物的比较
2-{1-azabicyclo[2.2.2]octan-3-ylidene}acetic acid hydrochloride can be compared with similar compounds such as:
Aceclidine hydrochloride: A modulator of M3 muscarinic acetylcholine receptor and a M1 receptor agonist.
3-Quinuclidinol: Used as a chiral building block for many antimuscarinic agents and in various organic synthesis reactions
2-{1-azabicyclo[2.2.2]octan-3-ylidene}acetic acid hydrochloride stands out due to its unique structure and versatile applications in multiple fields of research.
属性
CAS 编号 |
75208-44-5 |
|---|---|
分子式 |
C9H14ClNO2 |
分子量 |
203.66 g/mol |
IUPAC 名称 |
(2Z)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c11-9(12)5-8-6-10-3-1-7(8)2-4-10;/h5,7H,1-4,6H2,(H,11,12);1H/b8-5+; |
InChI 键 |
VYPQZKGCMOLHAB-HAAWTFQLSA-N |
SMILES |
C1CN2CCC1C(=CC(=O)O)C2.Cl |
手性 SMILES |
C1CN2CCC1/C(=C/C(=O)O)/C2.Cl |
规范 SMILES |
C1CN2CCC1C(=CC(=O)O)C2.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Bromo-5,8-dioxaspiro[3.4]octane](/img/structure/B1376304.png)
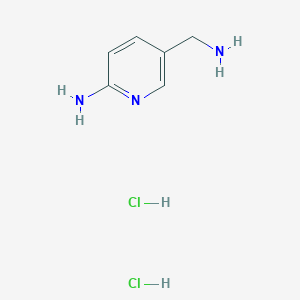



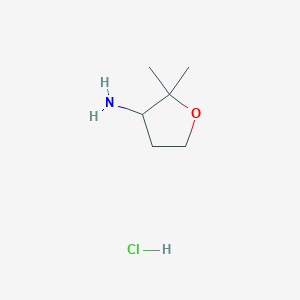
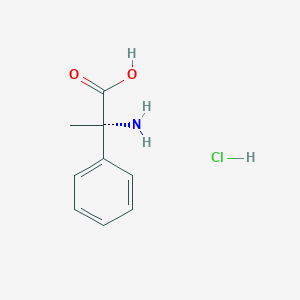
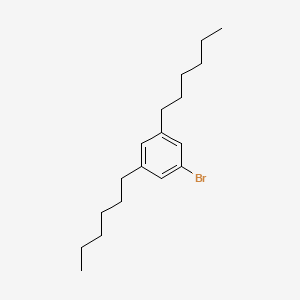
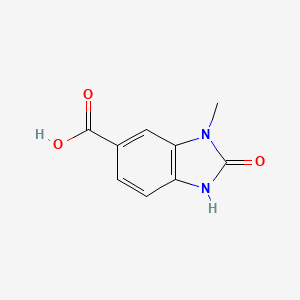
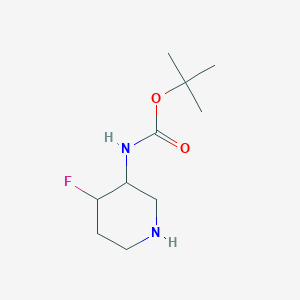
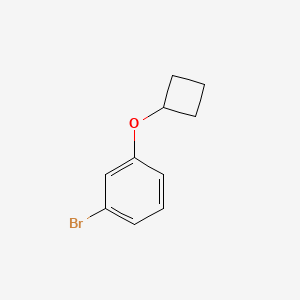
![7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1376323.png)


